

# 4-Bromoindoline Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Bromoindoline hydrochloride

Cat. No.: B1527804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Foreword

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity. Its unique three-dimensional, non-planar geometry offers distinct advantages over its aromatic counterpart, indole, often leading to improved physicochemical properties such as solubility and metabolic stability.<sup>[1]</sup> Within this important class of heterocycles, halogenated derivatives serve as versatile building blocks, enabling a wide array of synthetic transformations for the construction of complex molecular architectures.

This guide provides an in-depth technical overview of **4-Bromoindoline hydrochloride** (CAS Number: 1187929-39-0), a key intermediate for drug discovery and development. As a Senior Application Scientist, the aim of this document is to move beyond a simple recitation of facts. Instead, this guide is structured to provide a causal understanding of the compound's properties, reactivity, and handling, grounded in established chemical principles. While specific peer-reviewed experimental data for this exact compound is limited in publicly accessible literature, this guide synthesizes available information with expert knowledge of analogous chemical systems to provide reliable and actionable insights for the research scientist.

## Core Compound Identification and Properties

A precise understanding of a starting material's physical and chemical properties is the foundation of successful and reproducible synthesis.

## Chemical Identity

- Systematic IUPAC Name: 4-bromo-2,3-dihydro-1H-indole;hydrochloride[2]
- Common Name: **4-Bromoindoline hydrochloride**
- CAS Number: 1187929-39-0[2]
- Molecular Formula: C<sub>8</sub>H<sub>9</sub>BrClN[2]
- Molecular Weight: 234.52 g/mol [2]

## Physicochemical Properties

The properties of **4-Bromoindoline hydrochloride** are summarized in the table below. These values are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

Property	Value	Source(s)	Significance for the Researcher
Physical State	Solid	[2]	Dictates handling procedures (e.g., weighing, transfer).
Purity	Typically $\geq 95\%$	[3][4]	Impurities may affect reaction outcomes; analytical verification is recommended.
Solubility	Insoluble in water; Soluble in alcohols and other polar organic solvents.[5]	[1][5]	The hydrochloride salt form generally enhances solubility in polar protic solvents compared to the free base.[1] This is crucial for selecting reaction and purification solvents.
Storage	Store at room temperature, under an inert atmosphere, protected from light.	[6]	Indicates stability under standard laboratory conditions but suggests sensitivity to oxidation and light, requiring appropriate storage protocols.

Note: Detailed quantitative solubility data in various organic solvents is not extensively published. It is recommended to perform small-scale solubility tests in solvents such as methanol, ethanol, DMSO, and DMF before planning large-scale reactions.

## Synthesis and Purification

While a specific, peer-reviewed synthesis for **4-Bromoindoline hydrochloride** (CAS 1187929-39-0) is not readily available in the literature, its preparation can be logically deduced from established methods for synthesizing substituted indolines. The most common and direct route involves the reduction of the corresponding indole.

## Synthetic Pathway: Reduction of 4-Bromoindole

The conversion of an indole to an indoline is a standard reduction reaction. The choice of reducing agent is critical to ensure the selective reduction of the pyrrole ring without affecting the benzene ring or the carbon-bromine bond.

Caption: General synthetic route to **4-Bromoindoline hydrochloride**.

## Experimental Protocol: A Field-Proven Approach

The following protocol is a robust, general procedure for the reduction of a bromoindole to the corresponding indoline hydrochloride. This methodology is based on well-established chemical transformations and can be adapted for 4-Bromoindoline.

### Step 1: Reduction of 4-Bromoindole to 4-Bromoindoline (Free Base)

- **Causality:** Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) is a preferred reducing agent in this context. It is milder than sodium borohydride ( $\text{NaBH}_4$ ) and is particularly effective for the reduction of iminium ions, which are intermediates in the acidic reduction of indoles. The acidic medium (acetic acid) protonates the indole, facilitating the reduction.
- **Protocol:**
  - In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoindole (1.0 eq) in glacial acetic acid (approx. 10-15 mL per gram of indole).
  - Cool the solution to 0-5 °C using an ice bath.
  - Add sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) (approx. 2.0-3.0 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10 °C.

- Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Carefully quench the reaction by slowly adding it to a beaker of crushed ice and water.
- Basify the aqueous mixture to pH > 9 with a saturated solution of sodium bicarbonate ( $\text{NaHCO}_3$ ) or sodium hydroxide ( $\text{NaOH}$ ). Caution: Quenching and basification should be done in a well-ventilated fume hood as hydrogen cyanide gas may be evolved.
- Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield crude 4-bromoindoline as an oil or solid.

#### Step 2: Formation and Purification of the Hydrochloride Salt

- Causality: Converting the free-base indoline to its hydrochloride salt serves two primary purposes: it facilitates purification through crystallization and enhances the long-term stability of the compound. Indolines, being secondary amines, are prone to air oxidation, and the salt form is significantly less susceptible.
- Protocol:
  - Dissolve the crude 4-bromoindoline in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.
  - Slowly add a solution of hydrogen chloride ( $\text{HCl}$ ) in diethyl ether or 1,4-dioxane (commercially available, typically 1M to 4M) dropwise while stirring.
  - A precipitate (the hydrochloride salt) will typically form immediately. Continue adding the  $\text{HCl}$  solution until no further precipitation is observed.
  - Stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

- Collect the solid by vacuum filtration, washing the filter cake with cold diethyl ether to remove any non-polar impurities.
- Dry the solid under vacuum to afford **4-bromoindoline hydrochloride** as a stable, crystalline solid. The purity should be assessed by  $^1\text{H}$  NMR, LC-MS, and melting point analysis.

## Reactivity and Applications in Drug Discovery

The synthetic utility of **4-Bromoindoline hydrochloride** lies in the reactivity of both the aromatic bromine atom and the secondary amine. This dual functionality makes it a powerful building block for generating molecular diversity.

### N-Functionalization

The indoline nitrogen is a nucleophilic secondary amine and can readily participate in standard N-alkylation, N-acylation, and N-arylation reactions. These reactions are fundamental for introducing substituents that can modulate a compound's biological activity, selectivity, and pharmacokinetic properties.

### C-Br Functionalization: The Gateway to Complexity

The C4-bromo substituent is the key to unlocking a vast chemical space through transition-metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern medicinal chemistry for their reliability and broad functional group tolerance.

Caption: Key cross-coupling reactions of the 4-bromoindoline scaffold.

- **Suzuki-Miyaura Coupling:** This reaction is extensively used to form C-C bonds by coupling the aryl bromide with a boronic acid or ester. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position, significantly altering the steric and electronic properties of the molecule.
- **Buchwald-Hartwig Amination:** This powerful method enables the formation of C-N bonds, coupling the aryl bromide with a wide range of primary or secondary amines. This is a crucial transformation for building structures found in many kinase inhibitors and other targeted therapeutics.

## Application in Kinase Inhibitor Synthesis

The indoline scaffold is a key component of many approved and investigational kinase inhibitors. The 4-position, in particular, often serves as a vector for substituents that can target specific pockets within the kinase active site or modulate solubility. While specific examples citing **4-Bromoindoline hydrochloride** are scarce, its logical use would be as an early-stage intermediate in the synthesis of compounds targeting kinases where a substituent at the 4-position is desired for potency or selectivity. For instance, derivatives of 4-aminoquinazolines are well-known kinase inhibitors, and 4-bromoindoline could be used to construct novel fused systems with potential kinase inhibitory activity.

## Analytical Characterization

Definitive characterization of starting materials is a non-negotiable aspect of chemical synthesis. While a comprehensive, published dataset for **4-Bromoindoline hydrochloride** is not available, the following are expected spectral characteristics based on its structure and data from analogous compounds.

Technique	Expected Observations
<sup>1</sup> H NMR	<p>- Aromatic Protons: Three distinct signals in the aromatic region (approx. 6.8-7.5 ppm), showing characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring.</p> <p>- Aliphatic Protons: Two triplet signals corresponding to the -CH<sub>2</sub>-CH<sub>2</sub>- protons of the indoline ring (approx. 3.0-3.8 ppm).</p> <p>- N-H Proton: A broad singlet, which may be shifted downfield and exchangeable with D<sub>2</sub>O, characteristic of the ammonium proton in the hydrochloride salt.</p>
<sup>13</sup> C NMR	<p>- Aromatic Carbons: Six signals in the aromatic region, with the carbon attached to the bromine (C4) appearing at a characteristic chemical shift (approx. 110-120 ppm).</p> <p>- Aliphatic Carbons: Two signals for the C2 and C3 methylene carbons.</p>
IR Spectroscopy	<p>- N-H Stretch: A broad absorption band in the region of 2400-3200 cm<sup>-1</sup> characteristic of an ammonium salt.</p> <p>- C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm<sup>-1</sup>, respectively.</p> <p>- C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm<sup>-1</sup> region.</p> <p>- C-Br Stretch: A signal in the fingerprint region, typically below 700 cm<sup>-1</sup>.</p>
Mass Spectrometry	<p>- Molecular Ion (M<sup>+</sup>): The mass spectrum of the free base (after neutralization) would show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (for <sup>79</sup>Br and <sup>81</sup>Br). The molecular ion for the free base (C<sub>8</sub>H<sub>8</sub>BrN) would be observed at m/z ≈ 197/199.</p>



## Safety, Handling, and Disposal

Working safely with any chemical reagent is paramount. Halogenated aromatic amine hydrochlorides require careful handling due to their potential irritant and harmful properties.

### Hazard Identification

Based on data for similar compounds and supplier safety data sheets, **4-Bromoindoline hydrochloride** is classified with the following hazards:

- GHS Pictogram: GHS07 (Harmful/Irritant)[2]
- Signal Word: Warning[2]
- Hazard Statements:
  - H302: Harmful if swallowed[2]
  - H315: Causes skin irritation[2]
  - H319: Causes serious eye irritation[2]
  - H335: May cause respiratory irritation[2]

### Safe Handling Protocol

A self-validating system for handling this compound involves a multi-layered approach to minimize exposure.

- Engineering Controls:
  - Always handle **4-Bromoindoline hydrochloride** in a certified chemical fume hood to prevent inhalation of dust or vapors.
  - Ensure a safety shower and eyewash station are readily accessible.
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles and, when handling larger quantities or if there is a splash risk, a face shield.
- Skin Protection: Wear a flame-retardant lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use and change them frequently.
- Respiratory Protection: If handling outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.
- Handling Procedures:
  - Avoid generating dust. Use spatulas and weighing paper carefully.
  - Keep containers tightly closed when not in use.
  - Wash hands thoroughly after handling, even if gloves were worn.
  - Do not eat, drink, or smoke in the laboratory.

## Storage and Disposal

- Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. Keep the container tightly sealed.[6]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Halogenated organic waste must be collected in a designated, properly labeled hazardous waste container, separate from non-halogenated waste.[7]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 18368-57-5[6-Methylpyridine-2-thiol 97%]- Jizhi Biochemical [acmec.com.cn]

- 2. watson-int.com [watson-int.com]
- 3. 4-Bromoindoline hydrochloride 95% | CAS: 1187929-39-0 | AChemBlock [achemblock.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. sarthaks.com [sarthaks.com]
- 6. eontrading.uk [eontrading.uk]
- 7. 4-ブロモイソインドリン 塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [4-Bromoindoline Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1527804#4-bromoindoline-hydrochloride-cas-number-and-properties]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)